molecular formula C9H8BrNOS B15058036 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole

2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole

Cat. No.: B15058036
M. Wt: 258.14 g/mol
InChI Key: WYKLBYZVGSOQSR-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a bromoethyl group and a thiophenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with amides or nitriles under acidic or basic conditions.

    Introduction of the Bromoethyl Group: The bromoethyl group can be introduced through the reaction of the oxazole intermediate with bromoethane in the presence of a base such as potassium carbonate.

    Attachment of the Thiophenyl Group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophenyl group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The oxazole ring can be reduced to form dihydrooxazoles using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrooxazoles.

Scientific Research Applications

2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromoethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target. The thiophenyl group can interact with hydrophobic pockets in the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethyl)-5-(thiophen-2-yl)oxazole: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    2-(2-Bromoethyl)-5-(furan-2-yl)oxazole: Similar structure but with a furan ring instead of a thiophene ring.

    2-(2-Bromoethyl)-5-(phenyl)oxazole: Similar structure but with a phenyl group instead of a thiophene ring.

Uniqueness

2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole is unique due to the combination of the bromoethyl and thiophenyl groups, which confer specific reactivity and binding properties. The bromoethyl group allows for versatile chemical modifications, while the thiophenyl group provides aromaticity and potential for π-π interactions.

Properties

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

2-(2-bromoethyl)-5-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C9H8BrNOS/c10-4-3-9-11-6-7(12-9)8-2-1-5-13-8/h1-2,5-6H,3-4H2

InChI Key

WYKLBYZVGSOQSR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C(O2)CCBr

Origin of Product

United States

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